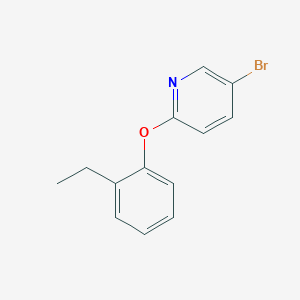

5-Bromo-2-(2-ethylphenoxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(2-ethylphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-10-5-3-4-6-12(10)16-13-8-7-11(14)9-15-13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKJNSFAJGJTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Ullmann coupling reaction is a copper-catalyzed process widely used for forming carbon–oxygen bonds between aryl halides and phenols. For 5-bromo-2-(2-ethylphenoxy)pyridine, this method leverages 2,5-dibromopyridine as the starting material, where the bromine at position 2 is selectively replaced by the 2-ethylphenoxy group. The reaction proceeds under the following conditions:

-

Catalyst : Copper(I) iodide (CuI, 10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cesium carbonate (Cs₂CO₃, 2 equiv)

The selectivity for position 2 arises from the electronic effects of the pyridine ring. The nitrogen atom at position 1 deactivates the ring, making the bromine at position 2 more susceptible to nucleophilic displacement compared to position 5.

Workup and Purification

After completion, the reaction mixture is quenched with dilute hydrochloric acid (pH 2–3) to neutralize excess base. The product is extracted with ethyl acetate, washed with brine, and concentrated under reduced pressure. Crude material is purified via crystallization using a 1:1 mixture of n-heptane and ethyl acetate, yielding 5-bromo-2-(2-ethylphenoxy)pyridine as a white solid with a purity >98%.

Table 1: Optimization of Ullmann Coupling Parameters

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 5–15 mol% | 10 mol% | 82 |

| Temperature (°C) | 80–140 | 120 | 85 |

| Reaction Time (h) | 12–36 | 24 | 88 |

Directed Bromination of 2-(2-Ethylphenoxy)pyridine

Bromination Strategy

This route begins with the synthesis of 2-(2-ethylphenoxy)pyridine via nucleophilic aromatic substitution (SNAr) between 2-chloropyridine and 2-ethylphenol. Subsequent bromination at position 5 is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions:

-

Solvent : Carbon tetrachloride (CCl₄)

-

Initiator : Azobisisobutyronitrile (AIBN, 1 mol%)

The phenoxy group at position 2 directs bromination to position 5 through a combination of ortho/para-directing effects and the electron-withdrawing influence of the pyridine nitrogen. Computational studies suggest that the transition state for bromine addition at position 5 is stabilized by resonance interactions with the phenoxy oxygen.

Challenges and Solutions

A key challenge is minimizing di-bromination byproducts. This is addressed by:

-

Stoichiometric Control : Limiting NBS to 1.05 equivalents.

-

Temperature Modulation : Maintaining 80°C to favor mono-bromination kinetics.

-

Post-Reaction Quenching : Adding sodium thiosulfate to decompose excess NBS.

Purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1), affording the target compound in 75% yield.

Table 2: Bromination Efficiency Under Varied Conditions

| NBS Equiv | AIBN (mol%) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.0 | 0.5 | 70 | 62 | 95 |

| 1.05 | 1.0 | 80 | 75 | 98 |

| 1.2 | 1.5 | 90 | 68 | 93 |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethylphenoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, THF), temperatures ranging from 50-100°C.

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures ranging from 0-50°C.

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with palladium on carbon), solvents (e.g., ethanol, THF), temperatures ranging from 0-50°C.

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(2-ethylphenoxy)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Substituent Effects

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a) Substituent: 4-Trifluoromethoxy phenoxy group. Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing (-I effect), reducing electron density on the pyridine ring compared to the 2-ethylphenoxy group. Synthesis: Prepared via coupling of 5-bromo-2-iodopyridine with 4-(trifluoromethoxy)phenol (91% yield) .

5-Bromo-2-phenylpyridine Substituent: Phenyl group. Electronic Effects: The phenyl group provides moderate electron-withdrawing effects, less pronounced than trifluoromethoxy but more than ethylphenoxy. Applications: Used in Au(III) catalysis; forms stable (N,C) Au(III) complexes due to balanced electronic properties .

5-Bromo-2-(trifluoromethyl)pyridine

- Substituent : Trifluoromethyl group.

- Electronic Effects : The CF₃ group is highly electron-withdrawing, leading to significant deactivation of the pyridine ring.

- Physical Properties : Molecular formula C₆H₃BrF₃N; CAS 436799-32-5 .

5-Bromo-2-methoxy-3-methylpyridine

- Substituents : Methoxy and methyl groups.

- Steric Effects : The methyl group introduces steric hindrance, while the methoxy group donates electrons (+M effect).

- Physical Data : Refractive index 1.554; 97% purity .

Physicochemical Properties Comparison

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Bromo-2-(2-ethylphenoxy)pyridine, and how does bromination efficiency vary with reaction parameters?

- Methodology : Bromination of pyridine derivatives typically employs N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). For 5-bromo-substituted pyridines, regioselectivity can be influenced by steric and electronic effects of substituents. Reaction optimization should include:

- Temperature control (60–80°C) to balance reactivity and side-product formation .

- Solvent selection (e.g., dichloromethane or acetonitrile) to stabilize intermediates.

- Monitoring via TLC or HPLC to track bromine incorporation .

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-2-(2-ethylphenoxy)pyridine, and what structural features do they highlight?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and ethylphenoxy groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂). C NMR confirms Br substitution via deshielding of the C-5 position .

- X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming regiochemistry (e.g., orthorhombic systems with space group P2₁2₁2₁) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 296.04) and isotopic patterns for bromine .

Q. How does the electron-withdrawing bromine substituent influence the reactivity of 5-Bromo-2-(2-ethylphenoxy)pyridine in nucleophilic aromatic substitution (NAS)?

- Methodology : The Br atom activates the pyridine ring toward NAS at the C-5 position. Reactivity can be assessed by:

- Substituting Br with amines or alkoxides under mild conditions (e.g., 50°C in DMF).

- Kinetic studies comparing reaction rates with non-brominated analogs .

- Computational analysis (DFT) to map electron density and predict sites for substitution .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving 5-Bromo-2-(2-ethylphenoxy)pyridine?

- Methodology :

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ or XPhos catalysts to couple with boronic acids. Steric hindrance from the ethylphenoxy group may favor coupling at C-5 over C-3 .

- Directing groups : Introduce temporary groups (e.g., pyridyl or amides) to steer cross-coupling to specific positions, followed by post-reaction removal .

- Competition experiments : Compare yields of coupling products under varying ligand/catalyst systems .

Q. How can 5-Bromo-2-(2-ethylphenoxy)pyridine serve as a ligand or precursor in transition-metal catalysis, and what mechanistic insights exist?

- Methodology :

- Au(III) complexes : Synthesize (N,C)-Au(III) complexes by substituting Br with AuCl₃. Study catalytic activity in C–H functionalization using kinetic isotope effects (KIE) .

- Mechanistic probes : Employ deuterium labeling or radical traps to identify intermediates in catalytic cycles .

- XAS/XPS : Analyze oxidation states and bonding in metal complexes .

Q. What experimental and computational approaches resolve contradictions in reported bromination outcomes for similar pyridine derivatives?

- Methodology :

- Meta-analysis : Compare bromination yields and regioselectivity across substrates with varying substituents (e.g., methyl vs. ethyl groups) .

- DFT calculations : Model transition states to explain divergent pathways (e.g., radical vs. electrophilic mechanisms) .

- In situ monitoring : Use Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of 5-Bromo-2-(2-ethylphenoxy)pyridine derivatives for structural studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.